BRL-42715

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H7N4NaO3S |

|---|---|

Molecular Weight |

286.24 g/mol |

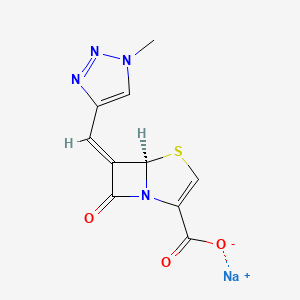

IUPAC Name |

sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1/b6-2-;/t9-;/m1./s1 |

InChI Key |

OMJBLZMKGVWHQP-VKVLVNHFSA-M |

Isomeric SMILES |

CN1C=C(N=N1)/C=C/2\[C@@H]3N(C2=O)C(=CS3)C(=O)[O-].[Na+] |

Canonical SMILES |

CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)[O-].[Na+] |

Synonyms |

BRL 42715 BRL-42715 C6-(N1-methyl-1,2,3-trazolylmethylene)penem |

Origin of Product |

United States |

Foundational & Exploratory

BRL-42715: A Technical Guide to a Novel Penem β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-42715, a potent penem β-lactamase inhibitor, demonstrates broad-spectrum activity against a wide range of bacterial β-lactamases, including plasmid-mediated and chromosomally-mediated enzymes. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data on its inhibitory activity and synergistic potential with β-lactam antibiotics. Detailed experimental protocols for assessing its efficacy are provided, alongside visualizations of its mechanism of action and experimental workflows to support further research and development in the field of antibacterial therapeutics.

Introduction

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This compound, identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, has emerged as a highly potent inhibitor of a broad spectrum of β-lactamases, including those belonging to Ambler classes A, C, and D.[1] Its remarkable efficacy, even at low concentrations, in potentiating the activity of β-lactamase-susceptible antibiotics makes it a subject of significant interest in the development of new antibacterial therapies.[2][3]

Mechanism of Action

This compound acts as a "suicide" or "mechanism-based" inhibitor. The proposed mechanism involves the following key steps:

-

Acylation: this compound enters the active site of the β-lactamase enzyme. The serine residue at the active site attacks the β-lactam ring of this compound, leading to the formation of a covalent acyl-enzyme intermediate.

-

Rearrangement: Unlike typical β-lactam substrates that are rapidly hydrolyzed and released, the this compound acyl-enzyme complex undergoes a chemical rearrangement.

-

Stable Complex Formation: This rearrangement results in the formation of a stable, inactivated enzyme complex. This complex is highly resistant to hydrolysis, effectively taking the β-lactamase enzyme out of commission.[4]

This mechanism is visualized in the signaling pathway diagram below.

References

- 1. Beta-Lactamases Inhibitors: A Perspective on the Existing and the Potential Admixtures to Synergize Beta-lactams Versus Resistant Superbugs. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-42715: An In-Depth Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity for BRL-42715, a potent penem β-lactamase inhibitor. The information is compiled from various in vitro studies to assist researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

This compound, chemically identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful inhibitor of a wide array of bacterial β-lactamases. These enzymes are a primary mechanism of resistance in bacteria against β-lactam antibiotics. This compound's ability to neutralize these enzymes restores the efficacy of otherwise susceptible β-lactam drugs. This document details its inhibitory action, its effect on the antimicrobial activity of other antibiotics, and the methodologies used to determine these properties.

Spectrum of β-Lactamase Inhibition

This compound demonstrates potent inhibitory activity against a broad range of β-lactamases, including both plasmid-mediated and chromosomally-mediated enzymes.

Table 1: In Vitro Inhibitory Activity of this compound Against Various β-Lactamases

| β-Lactamase Type | Producing Organism(s) | IC50 (µg/mL) of this compound | Reference |

| Plasmid-Mediated | Escherichia coli (TEM) | <0.01 | |

| Plasmid-Mediated | Klebsiella pneumoniae (SHV) | <0.01 | |

| Plasmid-Mediated | Escherichia coli (OXA) | <0.01 | |

| Staphylococcal | Staphylococcus aureus | <0.01 | |

| Chromosomally-Mediated | Enterobacter cloacae | <0.01 | |

| Chromosomally-Mediated | Citrobacter freundii | <0.01 | |

| Chromosomally-Mediated | Serratia marcescens | <0.01 | |

| Chromosomally-Mediated | Morganella morganii | <0.01 | |

| Chromosomally-Mediated | Proteus vulgaris | <0.01 | |

| Cephalosporinases | Enterobacteriaceae | <0.004 mg/L |

*IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Potentiation of β-Lactam Antibiotic Activity

The primary function of this compound is to act in synergy with β-lactam antibiotics, thereby restoring their activity against resistant bacterial strains.

Table 2: Potentiation of Amoxicillin Activity by this compound against β-Lactamase-Producing Enterobacteriaceae

| Organism | Number of Strains | Amoxicillin MIC50 (µg/mL) | Amoxicillin (1 µg/mL) + this compound MIC50 (µg/mL) | Reference |

| Enterobacteriaceae | 412 | >128 | 2 | |

| Cefotaxime-Susceptible Citrobacter & Enterobacter | 48 | >128 | 2 | |

| Cefotaxime-Resistant Citrobacter & Enterobacter | 25 | >128 | 8 |

*MIC50 (Minimum Inhibitory Concentration for 50% of strains) is the lowest concentration of an antimicrobial that will inhibit the visible growth of 50% of the tested isolates.

Table 3: Potentiation of Amoxicillin Activity by this compound against Methicillin-Susceptible Staphylococcus aureus

| Organism | Number of Strains | Amoxicillin MIC (µg/mL) | Amoxicillin + this compound (1-5 µg/mL) MIC (µg/mL) | Reference |

| Methicillin-Susceptible Staphylococcus aureus | 104 | 8 - >32 | ≤0.06 |

Mechanism of Action

This compound acts as an irreversible inhibitor of active-site serine β-lactamases. The proposed mechanism involves the formation of a stable acyl-enzyme intermediate, which then undergoes rearrangement to a more stable dihydrothiazepine adduct. This effectively inactivates the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics.

Experimental Protocols

The following are generalized experimental protocols based on standard microbiological and biochemical techniques referenced in the literature for assessing the activity of β-lactamase inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Antibiotic and Inhibitor Solutions: Stock solutions of the β-lactam antibiotic and this compound are prepared and serially diluted in the broth medium in a 96-well microtiter plate. For potentiation assays, a fixed concentration of this compound is added to each well containing the serially diluted antibiotic.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

β-Lactamase Inhibition Assay (IC50 Determination)

This protocol is based on a spectrophotometric assay using a chromogenic substrate.

-

Preparation of Reagents:

-

β-lactamase solution: A purified or partially purified preparation of the target β-lactamase is diluted to a suitable concentration in a buffer (e.g., phosphate buffer, pH 7.0).

-

Substrate solution: A chromogenic β-lactam substrate, such as nitrocefin, is prepared in the same buffer.

-

Inhibitor solutions: A range of concentrations of this compound are prepared by serial dilution.

-

-

Assay Procedure:

-

The β-lactamase solution is pre-incubated with each concentration of this compound for a defined period at a specified temperature (e.g., 10 minutes at 37°C).

-

The enzymatic reaction is initiated by the addition of the nitrocefin substrate.

-

The rate of hydrolysis of nitrocefin is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

-

-

Data Analysis: The initial reaction rates at each inhibitor concentration are calculated. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Clinical Trial Information

No information regarding clinical trials of this compound was identified in the public domain at the time of this review. This suggests that the compound may not have progressed to clinical development stages or was discontinued.

Signaling Pathway Involvement

Current literature focuses on the direct enzymatic inhibition of β-lactamases by this compound. There is no evidence to suggest that this compound is involved in or modulates any complex cellular signaling pathways. Its mechanism of action appears to be direct and specific to its target enzymes.

Conclusion

This compound is a highly potent, broad-spectrum inhibitor of bacterial β-lactamases. Its ability to restore the activity of β-lactam antibiotics against resistant strains, as demonstrated in numerous in vitro studies, highlights its potential as a valuable component of combination therapies for bacterial infections. The provided data and methodologies serve as a foundational resource for further research and development in the field of antimicrobial agents.

Unveiling the Molecular Architecture and Inhibitory Mechanism of BRL-42715: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-42715, chemically identified as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, broad-spectrum inhibitor of a wide array of bacterial β-lactamases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antimicrobial drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the penem class of β-lactamase inhibitors. Its core structure features a penem ring system, which is a fused bicyclic structure composed of a β-lactam ring and a partially saturated thiazole ring. A distinguishing feature of this compound is the C6 side chain, which consists of an N1-methyl-1,2,3-triazolylmethylene group.[1][2] The molecular formula of this compound is C10H8N4NaO3S.[3][4]

The presence of the penem nucleus confers inherent reactivity to the β-lactam ring, making it susceptible to nucleophilic attack by the active site serine of β-lactamase enzymes. The specific C6 side chain plays a crucial role in the molecule's potent and broad-spectrum inhibitory activity.

Mechanism of Action: Covalent Inactivation of β-Lactamases

This compound functions as an active-site-directed, irreversible inhibitor of bacterial β-lactamases.[1][5] The inhibitory process involves a series of chemical reactions within the enzyme's active site, ultimately leading to the formation of a stable, covalent adduct.[5][6]

The proposed mechanism can be summarized as follows:

-

Acylation: The active site serine residue of the β-lactamase enzyme attacks the carbonyl carbon of the β-lactam ring of this compound, leading to the opening of the ring and the formation of an initial acyl-enzyme intermediate.[5]

-

Rearrangement: Following acylation, the molecule undergoes a chemical rearrangement. This is a key step that differentiates this compound from simple substrate hydrolysis.

-

Formation of a Stable Adduct: The rearrangement leads to the formation of a stable dihydrothiazepine derivative, which remains covalently bound to the active site of the β-lactamase.[6] This covalent modification effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The crystal structure of this compound in complex with Enterobacter cloacae 908R β-lactamase has confirmed the formation of this stable covalent adduct, providing a detailed molecular snapshot of the inhibited enzyme.[1][5]

Quantitative Data

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against a wide range of clinically significant β-lactamases.

| Parameter | Value | Enzyme/Organism | Reference |

| IC50 | < 0.01 µg/mL | Most β-lactamase enzymes | [2] |

| IC50 | < 0.004 mg/L | Cephalosporinases from Enterobacteriaceae | [7] |

Potentiation of β-Lactam Antibiotics

A key characteristic of β-lactamase inhibitors is their ability to restore the efficacy of β-lactam antibiotics against resistant bacteria. This compound has been shown to be highly effective in this regard.

| Antibiotic | Organism | This compound Concentration (µg/mL) | MIC50 of Antibiotic (µg/mL) | Reference |

| Amoxicillin | 412 β-lactamase-producing Enterobacteriaceae | 1 | >128 to 2 | [2][8] |

| Amoxicillin | 48 cefotaxime-susceptible Citrobacter & Enterobacter | 1 | >128 to 2 | [2][8] |

| Amoxicillin | 25 cefotaxime-resistant Citrobacter & Enterobacter | 1 | >128 to 8 | [2][8] |

| Amoxicillin | Methicillin-susceptible Staphylococcus aureus | 1-5 | 8->32 to ≤0.06 | [9] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in various animal models to assess the absorption, distribution, metabolism, and excretion of this compound.[10]

| Species | Elimination Half-life (t1/2) - IV | Serum Protein Binding | Oral Bioavailability | Reference |

| Mouse | - | 27-38% | 0.2 | [10] |

| Rat | 7 min | 27-38% | Not significant | [10] |

| Rabbit | 6.2 min | - | - | [10] |

| Dog | 11 min | 27-38% | Not significant | [10] |

| Cynomolgus Monkey | 18 min | 68-70% | Not significant | [10] |

| Human (predicted) | 31 min | 68-70% | - | [10] |

Experimental Protocols

β-Lactamase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin.

Principle: Nitrocefin is a yellow compound that, upon hydrolysis by β-lactamase, changes color to red. The rate of this color change is proportional to the enzyme's activity. An inhibitor will slow down this rate.

General Protocol:

-

Reagents:

-

Purified β-lactamase enzyme

-

Nitrocefin solution

-

This compound (or other inhibitor) at various concentrations

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

-

Procedure:

-

In a microplate well, combine the assay buffer, β-lactamase enzyme, and the inhibitor at a specific concentration.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period to allow for interaction.

-

Initiate the reaction by adding the nitrocefin solution.

-

Monitor the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

-

Determination of Minimum Inhibitory Concentration (MIC)

The potentiation of β-lactam antibiotics is typically assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence and absence of the inhibitor.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

General Protocol (Broth Microdilution):

-

Materials:

-

Bacterial culture in the logarithmic growth phase

-

Mueller-Hinton broth (or other suitable growth medium)

-

β-lactam antibiotic (e.g., amoxicillin)

-

This compound at a fixed concentration (e.g., 1 µg/mL)

-

96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the β-lactam antibiotic in the microplate wells containing broth.

-

For the potentiation assay, add a fixed concentration of this compound to each well. A parallel plate without the inhibitor serves as a control.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

-

Visualizations

Caption: Mechanism of β-lactamase inactivation by this compound.

Caption: Workflow for a typical β-lactamase inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. cohesionbio.com [cohesionbio.com]

- 3. Process for the preparation of penem compounds and intermediates for this preparation - Patent 0232966 [data.epo.org]

- 4. Inactivation of beta-lactamase from Shigella flexneri UCSF-129 by BRL 42715, a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. Crystal structure and activity studies of the Mycobacterium tuberculosis beta-lactamase reveal its critical role in resistance to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of BRL 42715, C6-(N1-methyl-1,2,3-triazolylmethylene)penem, in complex with Enterobacter cloacae 908R beta-lactamase: evidence for a stereoselective mechanism from docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL-42715: A Technical History of a Potent Penem β-Lactamase Inhibitor

Abstract

BRL-42715, a C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged in the late 1980s as a highly potent, broad-spectrum inhibitor of bacterial β-lactamases. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Despite its exceptional in vitro efficacy, the development of this compound was halted due to its inherent instability, a critical lesson in the complex process of bringing a new therapeutic agent to the clinic.

Discovery and Initial Evaluation

This compound was first described by Coleman and colleagues in 1989 as a novel penem derivative with remarkable inhibitory activity against a wide array of β-lactamase enzymes.[1] At the time, bacterial resistance to β-lactam antibiotics, mediated by β-lactamases, was a growing concern, driving the search for effective inhibitors to be co-administered with existing antibiotics.

The initial in vitro evaluation of this compound demonstrated its superiority over other contemporary β-lactamase inhibitors, such as clavulanic acid.[2] It exhibited potent inhibition of plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated β-lactamases from a variety of Gram-negative and Gram-positive bacteria.[1][2]

Mechanism of Action

This compound is an active-site-directed, irreversible inhibitor of serine β-lactamases. Its mechanism of action involves a multi-step process that ultimately leads to a stable, inactivated enzyme complex.

Upon binding to the active site of a serine β-lactamase, the β-lactam ring of this compound is attacked by the active site serine residue (Ser64 in Enterobacter cloacae P99 β-lactamase), forming a transient acyl-enzyme intermediate. This is a common mechanism for β-lactam antibiotics and inhibitors. However, the unique structural features of this compound facilitate a subsequent intramolecular rearrangement. This rearrangement involves the opening of the five-membered thiazole ring and the formation of a more stable, seven-membered dihydrothiazepine ring system covalently attached to the active site serine. This rearranged structure is a stable covalent adduct, rendering the enzyme inactive.

Quantitative In Vitro Activity

The potency of this compound as a β-lactamase inhibitor is evident from its low 50% inhibitory concentrations (IC50s) against a variety of enzymes.

| β-Lactamase Enzyme | Source Organism | β-Lactamase Class | IC50 (µg/mL) of this compound | Reference |

| TEM-1 | Escherichia coli | A | <0.01 | [2] |

| SHV-1 | Klebsiella pneumoniae | A | <0.01 | [2] |

| OXA-1 | Escherichia coli | D | <0.01 | [2] |

| Staphylococcal | Staphylococcus aureus | A | <0.01 | [2] |

| P99 | Enterobacter cloacae | C | <0.01 | [2] |

| K1 | Klebsiella pneumoniae | A | <0.01 | [2] |

| Inducible | Serratia marcescens | C | <0.01 | [2] |

| Constitutive | Proteus vulgaris | A | <0.01 | [2] |

The potent inhibitory activity of this compound translated into a significant potentiation of the antibacterial activity of β-lactamase-susceptible antibiotics like amoxicillin.

| Bacterial Species (β-lactamase-producing) | Amoxicillin MIC50 (µg/mL) | Amoxicillin (1 µg/mL) + this compound MIC50 (µg/mL) | Reference |

| Enterobacteriaceae (n=412) | >128 | 2 | [2] |

| Citrobacter & Enterobacter (cefotaxime-susceptible, n=48) | >128 | 2 | [2] |

| Citrobacter & Enterobacter (cefotaxime-resistant, n=25) | >128 | 8 | [2] |

| Methicillin-susceptible S. aureus (n=104) | 8->32 | ≤0.06 | [3] |

| Klebsiella spp. | >32 | ≤8 | [3] |

| Enterobacter spp. | >32 | ≤8 | [3] |

| Citrobacter spp. | >32 | ≤8 | [3] |

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in several animal species to assess its potential for clinical development.

| Species | Elimination Half-life (t1/2) - IV | Oral Bioavailability | Serum Protein Binding | Reference |

| Mouse | - | 0.2 | 27-38% | [4] |

| Rat | 7 min | Not significant | 27-38% | [4][5] |

| Rabbit | 6.2 min | - | - | [5] |

| Dog | 11 min | Not significant | 27-38% | [4][5] |

| Cynomolgus Monkey | 18 min | Not significant | 68-70% | [4][5] |

| Human (predicted) | 31 min | - | 68-70% | [4][5] |

This compound exhibited a short elimination half-life in all species tested. While it showed some oral absorption in mice, this was not observed in other species, suggesting that it would likely require parenteral administration in humans.[4] Notably, this compound was found to be stable against hydrolysis by renal dehydropeptidases.[4]

Instability and Discontinuation of Development

Despite its impressive in vitro potency, the development of this compound was ultimately terminated. The primary reason for its discontinuation was its inherent chemical instability. It was found to be rapidly hydrolyzed, particularly by metallo-β-lactamases, to form a dihydrothiazepine derivative.[6] This instability was deemed a significant hurdle for its further development as a clinically viable therapeutic agent.

Experimental Protocols

β-Lactamase Inhibition Assay (IC50 Determination)

The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of a β-lactamase inhibitor, based on the methodologies described in the evaluation of this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Prepare a stock solution of a chromogenic β-lactam substrate, such as nitrocefin, in the same buffer.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add a defined volume of the β-lactamase solution.

-

Add an equal volume of each dilution of the this compound solution to the respective wells.

-

Include control wells with buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding a defined volume of the nitrocefin solution.

-

Immediately monitor the change in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the initial rate of hydrolysis by 50%.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic in the presence of a β-lactamase inhibitor is determined to assess the synergistic effect. The agar dilution method is a standard procedure.

-

Preparation of Media:

-

Prepare a series of Mueller-Hinton agar plates, each containing a fixed concentration of this compound (e.g., 1 µg/mL).

-

For each fixed inhibitor concentration, prepare a set of plates with doubling dilutions of the antibiotic (e.g., amoxicillin).

-

Include control plates with no inhibitor and no antibiotic.

-

-

Inoculum Preparation:

-

Grow the bacterial strains to be tested overnight in a suitable broth medium.

-

Dilute the bacterial cultures to achieve a standardized inoculum density (e.g., approximately 10^4 colony-forming units per spot).

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Conclusion

The story of this compound is a compelling case study in drug discovery and development. It highlights the critical importance of balancing high potency with favorable physicochemical properties, such as stability. While this compound never reached the clinical stage, the research surrounding it provided valuable insights into the mechanism of β-lactamase inhibition and the design of novel penem inhibitors. Its legacy continues to inform the development of new strategies to combat antibiotic resistance.

References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Early-Stage Research on BRL-42715 Efficacy: A Technical Guide

This technical guide provides an in-depth overview of the early-stage research on the efficacy of BRL-42715, a potent β-lactamase inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the pre-clinical profile of this compound.

Introduction

This compound, with the chemical name C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged in the late 1980s as a powerful inhibitor of a wide spectrum of bacterial β-lactamases.[1][2] These enzymes are a primary mechanism of resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the β-lactam ring. This compound's ability to inactivate these enzymes restores the efficacy of β-lactam antibiotics against resistant bacterial strains. Early research demonstrated its potent activity against both plasmid-mediated (e.g., TEM, SHV, OXA) and chromosomally-mediated β-lactamases.[1][2]

In Vitro Efficacy Data

The in vitro efficacy of this compound has been primarily evaluated through two key metrics: its direct inhibitory activity against isolated β-lactamase enzymes (IC50 values) and its ability to potentiate the antibacterial activity of β-lactam antibiotics against resistant bacteria (Minimum Inhibitory Concentration - MIC values).

β-Lactamase Inhibitory Activity

This compound demonstrated potent inhibition of a broad range of β-lactamase enzymes, with IC50 values significantly lower than other inhibitors of its time.

Table 1: IC50 Values of this compound Against Various β-Lactamases

| β-Lactamase Type | Specific Enzyme(s) | IC50 (µg/mL) | Reference(s) |

| Plasmid-Mediated | TEM, SHV, OXA | < 0.01 | [1][2] |

| Chromosomally-Mediated | Enzymes from Enterobacter, Citrobacter, Serratia, Morganella, Escherichia, Klebsiella, Proteus spp. | < 0.01 | [1][2] |

| Cephalosporinases | Enzymes from various Enterobacteriaceae | < 0.004 | [3] |

| Staphylococcal | Staphylococcal enzymes | < 0.01 | [1][2] |

| Shigella flexneri | β-lactamase from UCSF-129 | 0.0049 | [4] |

Potentiation of Amoxicillin Activity

This compound was shown to significantly reduce the MIC of amoxicillin against a wide range of β-lactamase-producing bacteria, effectively restoring its antibacterial activity.

Table 2: Effect of this compound on Amoxicillin MIC50 against Enterobacteriaceae

| Bacterial Group | Number of Strains | Amoxicillin MIC50 (µg/mL) | Amoxicillin (1 µg/mL this compound) MIC50 (µg/mL) | Reference(s) |

| β-lactamase-producing Enterobacteriaceae | 412 | >128 | 2 | [1] |

| Cefotaxime-susceptible Citrobacter & Enterobacter | 48 | >128 | 2 | [1] |

| Cefotaxime-resistant Citrobacter & Enterobacter | 25 | >128 | 8 | [1] |

Table 3: Effect of this compound on Amoxicillin MICs against Various Bacterial Groups

| Bacterial Group | Number of Strains | Amoxicillin MIC Range (µg/mL) | Amoxicillin + this compound (1-5 µg/mL) MIC Range (µg/mL) | Reference(s) |

| Methicillin-susceptible Staphylococcus aureus | 104 | 8 - >32 | ≤ 0.06 | [5] |

| β-lactamase-producing anaerobic gram-negative rods | 496 | 256 (MIC90) | 2.0 (MIC90) | [6] |

| Commonly resistant gram-negative bacteria (Klebsiella, Enterobacter, Citrobacter, Morganella, Serratia, Acinetobacter, Aeromonas) | Not specified | >32 | ≤ 8.0 | [5] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the early-stage research of this compound.

Determination of IC50 Values

The concentration of this compound required to inhibit 50% of the β-lactamase activity (IC50) was determined using a spectrophotometric method.

-

Enzyme Preparation: β-Lactamase enzymes were extracted and purified from various bacterial strains.

-

Inhibitor Preparation: A stock solution of this compound was prepared and serially diluted to obtain a range of concentrations.

-

Assay Procedure:

-

A fixed concentration of the β-lactamase enzyme was pre-incubated with varying concentrations of this compound for a specified period.

-

A chromogenic β-lactam substrate, such as nitrocefin, was added to the enzyme-inhibitor mixture.

-

The hydrolysis of the substrate by the remaining active enzyme was monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

-

Data Analysis: The initial rate of hydrolysis was calculated for each inhibitor concentration. The IC50 value was then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of amoxicillin in the presence and absence of this compound was determined using the agar dilution method.

-

Bacterial Strains: A diverse panel of clinical isolates of β-lactamase-producing bacteria was used.

-

Media Preparation: Mueller-Hinton agar plates were prepared containing serial twofold dilutions of amoxicillin alone and in combination with a fixed concentration of this compound (e.g., 1 µg/mL).

-

Inoculum Preparation: Bacterial cultures were grown to a specific turbidity, corresponding to a standardized inoculum size (e.g., 10^4 CFU/spot).

-

Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the prepared agar plates.

-

Incubation: The plates were incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of amoxicillin that completely inhibited visible growth of the bacteria.

Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Mechanism of action of this compound in overcoming β-lactamase mediated resistance.

Experimental Workflow

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of beta-lactamase from Shigella flexneri UCSF-129 by BRL 42715, a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Kinetics of BRL-42715: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory kinetics of BRL-42715, a potent penem β-lactamase inhibitor. The document outlines its mechanism of action, summarizes key kinetic parameters against various β-lactamases, details the experimental protocols used for its characterization, and provides visual representations of its inhibitory pathway and experimental workflows.

Introduction to this compound

This compound, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a powerful inhibitor of a wide array of bacterial β-lactamases.[1][2][3] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics.[4] this compound demonstrates potent inhibition against plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated enzymes from a variety of bacterial species including Enterobacter, Citrobacter, and Staphylococcus aureus.[1] Its efficacy is highlighted by its ability to significantly enhance the antibacterial activity of β-lactamase-susceptible antibiotics like amoxicillin at low concentrations.[1][3]

Mechanism of Inhibition

This compound acts as an active-site-directed inactivator of serine β-lactamases (Classes A, C, and D).[4][5][6] The inhibitory process involves the acylation of the active site serine residue, which is a common mechanism for β-lactam-based inhibitors. However, a key feature of this compound's action is the subsequent intramolecular rearrangement of the initial acyl-enzyme complex. This rearrangement leads to the formation of a stable, cyclic β-aminoacrylate-enzyme complex, specifically a dihydrothiazepine derivative.[4][7] This stable adduct effectively prevents the deacylation step, leading to potent and often irreversible inhibition.

Electrospray mass spectrometry has confirmed that the inhibitor binds stoichiometrically to the enzyme, with a mass increase corresponding to the molecular mass of this compound, indicating that no fragmentation of the penem occurs during the reaction.[8][9] In contrast to its potent activity against serine β-lactamases, this compound is hydrolyzed by Class B metallo-β-lactamases, which utilize a zinc ion in their active site.[5][7][10]

Quantitative Inhibitory Kinetics

The potency of this compound is reflected in its rapid inactivation of various β-lactamases and its low IC50 values.

Table 1: Second-Order Rate Constants of Inactivation

| β-Lactamase Source/Type | Second-Order Rate Constant (μM⁻¹·s⁻¹) | Reference |

| Staphylococcus aureus | 0.17 - 6.4 (range for various enzymes) | [8][9] |

| Bacillus cereus I | 0.17 - 6.4 (range for various enzymes) | [8][9] |

| TEM | 0.17 - 6.4 (range for various enzymes) | [8][9] |

| Klebsiella pneumoniae K1 | 0.17 - 6.4 (range for various enzymes) | [8][9] |

| Enterobacter cloacae P99 | 0.17 - 6.4 (range for various enzymes) | [8][9] |

Table 2: IC50 Values

| β-Lactamase Source/Type | IC50 (μg/mL) | Reference |

| Broad range of β-lactamases | < 0.01 | [1] |

| Shigella flexneri UCSF-129 | 0.0049 | [11] |

| Cephalosporinases | < 0.004 | [12] |

Table 3: Stability of Inhibited Enzyme Complex

| β-Lactamase Source/Type | Half-life for Regeneration of Free Enzyme | Reference |

| Klebsiella pneumoniae K1 | 5 minutes | [8][9] |

| Staphylococcal enzyme | > 2 days | [8][9] |

Experimental Protocols

The characterization of this compound's inhibitory kinetics involves a combination of enzymatic assays, mass spectrometry, and structural biology techniques.

Enzyme Kinetics Assays

Objective: To determine the rate of enzyme inactivation and the concentration of inhibitor required for 50% inhibition (IC50).

Methodology:

-

Enzyme Preparation: Purified β-lactamase is prepared at a known concentration (e.g., 10 nM).

-

Substrate Preparation: A chromogenic β-lactam substrate, such as nitrocefin, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). Substrate concentrations are typically varied around the Michaelis constant (Km) of the enzyme.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent and diluted to various concentrations.

-

Assay Procedure:

-

The enzyme is pre-incubated with different concentrations of this compound for a defined period.

-

The reaction is initiated by the addition of the substrate.

-

The rate of hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

-

-

Data Analysis: The initial rates of hydrolysis are plotted against the inhibitor concentration to determine the IC50 value. Second-order rate constants are determined by analyzing the time-dependent inactivation of the enzyme at various inhibitor concentrations.

Electrospray Mass Spectrometry (ESMS)

Objective: To determine the stoichiometry of inhibitor binding and to confirm the formation of a covalent adduct.

Methodology:

-

Sample Preparation: The β-lactamase is incubated with an equimolar or slight excess of this compound.

-

Mass Spectrometry Analysis: The reaction mixture is introduced into an electrospray mass spectrometer.

-

Data Acquisition: Mass spectra of the native enzyme and the enzyme-inhibitor complex are acquired.

-

Data Analysis: The mass of the native enzyme is compared to the mass of the inhibited enzyme. A mass increase corresponding to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct.[8][9]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-enzyme complex to visualize the binding mode and the conformation of the inactivated enzyme.

Methodology:

-

Crystallization: Crystals of the β-lactamase are grown.

-

Soaking or Co-crystallization: The crystals are either soaked in a solution containing this compound or the enzyme is co-crystallized in the presence of the inhibitor.

-

Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, and the atomic model of the enzyme-inhibitor complex is built and refined.

-

Structural Analysis: The final structure reveals the specific interactions between this compound and the active site residues, confirming the formation of the dihydrothiazepine ring and its orientation within the active site.[4]

Conclusion

This compound is a highly effective, mechanism-based inhibitor of a broad spectrum of serine β-lactamases. Its potent inhibitory activity stems from the rapid acylation of the active site serine followed by an intramolecular rearrangement to form a highly stable dihydrothiazepine adduct. The comprehensive characterization of its inhibitory kinetics through a combination of enzymatic assays, mass spectrometry, and X-ray crystallography provides a detailed understanding of its mechanism of action, which is crucial for the development of novel strategies to combat antibiotic resistance. The low IC50 values and the long half-life of the inhibited complex underscore its potential as a component of combination therapies with β-lactam antibiotics.

References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-Lactamases Inhibitors: A Perspective on the Existing and the Potential Admixtures to Synergize Beta-lactams Versus Resistant Superbugs. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic and physical studies of beta-lactamase inhibition by a novel penem, BRL 42715 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of beta-lactamase from Shigella flexneri UCSF-129 by BRL 42715, a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing BRL-42715 in Combination with Amoxicillin for Enhanced Antibacterial Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the combined use of the β-lactamase inhibitor BRL-42715 with the β-lactam antibiotic amoxicillin. The focus is on overcoming bacterial resistance to amoxicillin mediated by β-lactamase enzymes.

Introduction

Amoxicillin is a widely used β-lactam antibiotic that functions by inhibiting the synthesis of bacterial cell walls. However, its efficacy is often compromised by the production of β-lactamase enzymes by resistant bacteria, which hydrolyze the β-lactam ring of amoxicillin, rendering it inactive[1][2]. This compound is a potent penem β-lactamase inhibitor that effectively neutralizes a broad spectrum of bacterial β-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes[3][4]. By combining this compound with amoxicillin, the antibiotic is protected from degradation, restoring its activity against many resistant strains[4][5].

Mechanism of Action

Amoxicillin resistance, particularly in Gram-negative bacteria, is frequently due to the production of β-lactamase enzymes[2]. These enzymes inactivate amoxicillin by breaking the amide bond in the β-lactam ring[1]. This compound is a mechanism-based inhibitor that covalently binds to the active site of the β-lactamase, rendering the enzyme non-functional[6][7]. This allows amoxicillin to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to cell death[1].

Quantitative Data: In Vitro Synergy

The combination of this compound and amoxicillin has demonstrated significant synergistic activity against a wide range of β-lactamase-producing bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: MIC of Amoxicillin in Combination with this compound against Enterobacteriaceae

| Bacterial Group | Number of Strains | Amoxicillin MIC50 (µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC50 (µg/mL) |

| β-lactamase-producing Enterobacteriaceae | 412 | >128 | 2 |

| Cefotaxime-susceptible Citrobacter and Enterobacter | 48 | >128 | 2 |

| Cefotaxime-resistant Citrobacter and Enterobacter | 25 | >128 | 8 |

| Data sourced from Coleman et al., 1989[3][4]. |

Table 2: MIC of Amoxicillin in Combination with this compound against Various Bacterial Isolates

| Bacterial Group | Number of Strains | Amoxicillin MIC Range (µg/mL) | Amoxicillin + this compound (1-5 µg/mL) MIC Range (µg/mL) |

| Methicillin-susceptible Staphylococcus aureus | 104 | 8 - >32 | ≤0.06 |

| β-lactamase-producing Gram-negative bacteria* | - | >32 | ≤8.0 |

| Includes Klebsiella, Enterobacter, Citrobacter, Morganella, Serratia, Acinetobacter, and Aeromonas. | |||

| Data sourced from a 1991 study[5][8]. |

Table 3: MIC90 of Amoxicillin in Combination with this compound against Anaerobic Gram-Negative Bacilli

| Bacterial Group | Number of Strains | Amoxicillin MIC90 (µg/mL) | Amoxicillin + this compound MIC90 (µg/mL) |

| β-lactamase-producing anaerobic gram-negative rods | 496 | 256 | 2 |

| Data sourced from Appelbaum et al., 1992[9]. |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergy of this compound and amoxicillin.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Amoxicillin and this compound stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

Procedure:

-

Prepare Drug Dilutions:

-

Prepare serial twofold dilutions of amoxicillin and this compound in MHB in separate 96-well plates.

-

For combination studies, prepare dilutions of amoxicillin in MHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 1 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh culture, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plates containing 50 µL of the drug dilutions.

-

Include a growth control (inoculum without drug) and a sterility control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Protocol 2: Checkerboard Synergy Assay

Materials:

-

Same as for MIC determination.

Procedure:

-

Plate Setup:

-

In a 96-well plate, add MHB.

-

Create a two-dimensional array of drug concentrations. Along the x-axis, prepare serial dilutions of amoxicillin. Along the y-axis, prepare serial dilutions of this compound.

-

-

Inoculation:

-

Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.

-

-

Incubation and Reading:

-

Incubate and read the results as for the MIC determination.

-

-

Data Analysis:

-

Calculate the Fractional Inhibitory Concentration (FIC) Index:

-

FIC of Amoxicillin = MIC of Amoxicillin in combination / MIC of Amoxicillin alone

-

FIC of this compound = MIC of this compound in combination / MIC of this compound alone

-

FIC Index = FIC of Amoxicillin + FIC of this compound

-

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

-

Protocol 3: Time-Kill Assay

Materials:

-

MHB, Amoxicillin, this compound

-

Bacterial inoculum

-

Sterile culture tubes, pipettes

-

Agar plates for colony counting

Procedure:

-

Preparation:

-

Prepare tubes of MHB containing:

-

No drug (growth control)

-

Amoxicillin at MIC

-

This compound at a sub-inhibitory concentration

-

Amoxicillin and this compound at synergistic concentrations (determined from the checkerboard assay).

-

-

-

Inoculation:

-

Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.

-

Perform serial dilutions and plate onto agar plates.

-

-

Incubation and Counting:

-

Incubate the plates overnight and count the number of colonies (CFU/mL).

-

-

Data Analysis:

-

Plot log10 CFU/mL versus time.

-

Interpretation:

-

Synergy: ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

-

Bactericidal activity: ≥3-log10 decrease in CFU/mL at 24 hours compared to the initial inoculum.

-

-

In Vivo Studies: General Protocol and Considerations

While specific in vivo protocols for the this compound/amoxicillin combination are not detailed in the provided search results, a general methodology for an animal infection model can be outlined. Pharmacokinetic data shows that this compound has a short half-life in several animal models (e.g., 7 minutes in rats, 11 minutes in dogs)[10]. This is a critical consideration for dosing regimens.

Model: Murine Sepsis or Thigh Infection Model

Procedure:

-

Infection:

-

Induce infection in mice with a β-lactamase-producing bacterial strain (e.g., E. coli, K. pneumoniae) at a predetermined lethal or sublethal dose.

-

-

Treatment Groups:

-

Vehicle control

-

Amoxicillin alone

-

This compound alone

-

Amoxicillin + this compound

-

-

Drug Administration:

-

Administer drugs at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection. The dosing frequency should be optimized based on the pharmacokinetic profiles of both compounds.

-

-

Efficacy Endpoints:

-

Survival studies: Monitor survival over a period of 7-14 days.

-

Bacterial burden studies: At a specified time point (e.g., 24 hours post-treatment), euthanize a subset of animals, homogenize target tissues (e.g., thigh muscle, spleen, blood), and determine bacterial counts (CFU/gram of tissue or mL of blood).

-

-

Data Analysis:

-

Compare survival curves between treatment groups (e.g., using the log-rank test).

-

Compare bacterial burdens between groups (e.g., using ANOVA or t-tests).

-

Conclusion

The combination of this compound and amoxicillin represents a promising strategy to combat infections caused by amoxicillin-resistant, β-lactamase-producing bacteria. The potent inhibitory activity of this compound restores the bactericidal effect of amoxicillin. The provided protocols offer a framework for researchers to further investigate and characterize this synergistic interaction in both in vitro and in vivo settings.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin Resistance [pdb101.rcsb.org]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BRL-42715 Synergy with β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715 is a potent penem β-lactamase inhibitor that demonstrates significant synergy with β-lactam antibiotics against a wide range of bacterial species, including those expressing various β-lactamase enzymes.[1][2][3][4] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these crucial drugs. This document provides detailed application notes and experimental protocols for assessing the synergistic activity of this compound with β-lactam antibiotics.

The primary mechanism of action for β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall peptidoglycan.[5] Resistance to β-lactams often arises from the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[6] this compound acts as a "suicide inhibitor," irreversibly binding to and inactivating β-lactamase enzymes, thereby protecting the partner β-lactam antibiotic from degradation and allowing it to effectively inhibit cell wall synthesis.[5]

Data Presentation: Synergy of this compound with β-Lactam Antibiotics

The following tables summarize the in vitro synergistic activity of this compound in combination with various β-lactam antibiotics against different bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) and, where available, Fractional Inhibitory Concentration (FIC) indices. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Synergy of this compound with Amoxicillin against β-Lactamase-Producing Enterobacteriaceae

| Bacterial Species | Amoxicillin MIC (µg/mL) | Amoxicillin + this compound (1 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |

| Enterobacteriaceae (n=412, MIC50) | >128 | 2 | >64 |

| Cefotaxime-susceptible Citrobacter and Enterobacter spp. (n=48, MIC50) | >128 | 2 | >64 |

| Cefotaxime-resistant Citrobacter and Enterobacter spp. (n=25, MIC50) | >128 | 8 | >16 |

Data sourced from Coleman et al., 1989.[1]

Table 2: Synergy of this compound with Amoxicillin against Anaerobic Gram-Negative Bacilli

| Bacterial Species | Amoxicillin MIC90 (µg/mL) | Amoxicillin + this compound MIC90 (µg/mL) |

| β-Lactamase-producing anaerobic gram-negative rods (n=496) | 256.0 | 2.0 |

Data sourced from Appelbaum et al., 1992.[7][8]

Table 3: Synergy of this compound with Piperacillin against Pseudomonas aeruginosa

| Strain | Piperacillin MIC (µg/mL) | Piperacillin + Tazobactam MIC (µg/mL) | Piperacillin + this compound MIC (µg/mL) |

| P. aeruginosa (plasmid-mediated β-lactamase) | >256 | 16 | ≤4 |

| P. aeruginosa (chromosomally-mediated β-lactamase) | 64 | 32 | 8 |

Table 4: Synergy of this compound with Ceftazidime against Cephalosporinase-Producing Enterobacteriaceae

| Bacterial Species | Ceftazidime MIC (µg/mL) | Ceftazidime + this compound (1 µg/mL) MIC (µg/mL) |

| Enterobacter cloacae | 64 | 2 |

| Citrobacter freundii | 128 | 4 |

| Serratia marcescens | 32 | 1 |

Note: This table provides representative data illustrating the potentiation of ceftazidime in the presence of this compound against cephalosporinase-producing strains. This compound has been shown to be a more efficient inhibitor of cephalosporinases compared to clavulanic acid, sulbactam, and tazobactam.[2]

Experimental Protocols

Checkerboard Synergy Assay

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

-

This compound

-

β-lactam antibiotic of interest

-

Bacterial strain to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Sterile pipette tips and pipettors

-

Incubator (35°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the β-lactam antibiotic in a suitable solvent at a concentration at least 10 times the expected MIC.

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

-

Prepare Drug Dilutions in Microtiter Plate:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

In the first row (Row A), add 50 µL of the highest concentration of the β-lactam antibiotic to each well in columns 1 through 10.

-

Perform serial two-fold dilutions of the β-lactam antibiotic down the columns by transferring 50 µL from Row A to Row B, and so on, down to Row H. Discard 50 µL from Row H. This will create a gradient of the β-lactam antibiotic.

-

In the first column (Column 1), add 50 µL of the highest concentration of this compound to each well from Row A to Row H.

-

Perform serial two-fold dilutions of this compound across the rows by transferring 50 µL from Column 1 to Column 2, and so on, across to Column 10. Discard 50 µL from Column 10. This will create a gradient of this compound.

-

Column 11 should contain only the β-lactam antibiotic dilutions (growth control for β-lactam).

-

Row H should contain only the this compound dilutions (growth control for this compound).

-

Well H12 should contain only CAMHB and the bacterial inoculum (positive growth control).

-

-

Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

Determine MICs: After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the drug that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpret the Results:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Materials:

-

This compound

-

β-lactam antibiotic of interest

-

Bacterial strain to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture tubes or flasks

-

Shaking incubator (35°C)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks.

-

Set up Test Conditions: Prepare flasks containing CAMHB with the following conditions:

-

No drug (growth control)

-

This compound alone (at a sub-inhibitory concentration)

-

β-lactam antibiotic alone (at its MIC or a clinically relevant concentration)

-

This compound and the β-lactam antibiotic in combination

-

-

Incubation and Sampling: Incubate the flasks at 35°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.

-

Incubate and Count Colonies: Incubate the plates at 35°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each condition.

-

Interpret the Results:

-

Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Mandatory Visualizations

Caption: Bacterial Peptidoglycan Synthesis Pathway.

Caption: Inhibition of Cell Wall Synthesis by β-Lactam Antibiotics.

Caption: Experimental Workflow for Synergy Assays.

Caption: Mechanism of β-Lactamase Inhibition by this compound.

References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BRL-42715 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-42715 is a potent penem β-lactamase inhibitor. Understanding its stability and appropriate storage conditions is critical for maintaining its biological activity and ensuring the reproducibility of research results. These application notes provide a summary of the available information and general recommendations for the storage and handling of this compound for research purposes. It is important to note that specific, quantitative stability data for this compound is limited in publicly available literature. Therefore, the following guidelines are based on general knowledge of the penem class of antibiotics and related β-lactam compounds.

Physicochemical Properties and Stability Profile

Penems, as a class, are known to be less stable than other β-lactam antibiotics like penicillins and cephalosporins. The strained ring structure of the penem nucleus makes it susceptible to hydrolysis.

Factors Affecting Stability:

-

Temperature: Higher temperatures accelerate the degradation of β-lactam antibiotics.

-

pH: The stability of β-lactams in solution is highly pH-dependent. Hydrolysis is catalyzed by both acidic and basic conditions.

-

Moisture: The presence of water can lead to hydrolysis of the β-lactam ring, especially for the solid compound.

-

Light: Exposure to light, particularly UV light, can contribute to the degradation of some antibiotics.

While specific data for this compound is not available, general recommendations for β-lactams suggest that storage at low temperatures is crucial. For solutions, storage at -70°C is often recommended to maintain long-term stability.

Recommended Storage Conditions

Based on general best practices for penem and other β-lactam antibiotics, the following storage conditions are recommended for this compound. Researchers should validate these conditions for their specific experimental needs.

Table 1: Recommended Storage Conditions for this compound (Solid Form)

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower for long-term storage. Shipped at room temperature for short durations.[1] | To minimize thermal degradation. |

| Humidity | Store in a desiccator or with a desiccant. | To prevent hydrolysis from atmospheric moisture. |

| Light | Protect from light. Store in an amber vial or a dark container. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize oxidation. |

Table 2: Recommended Storage Conditions for this compound (in Solution)

| Parameter | Recommended Condition | Rationale |

| Temperature | -70°C or lower for long-term storage. | To significantly slow down hydrolytic degradation in solution. |

| Solvent | Use anhydrous, aprotic solvents if compatible with the experimental design. If aqueous buffers are necessary, prepare solutions fresh and use immediately. | To minimize hydrolysis. |

| pH of Aqueous Buffer | Near neutral pH (6.0-7.5). The optimal pH should be determined empirically. | To minimize acid- or base-catalyzed hydrolysis. |

| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles. Aliquot solutions into single-use volumes. | To prevent degradation that can occur during the freezing and thawing process. |

Disclaimer: The storage conditions provided in these tables are general recommendations. For specific storage instructions, always refer to the Certificate of Analysis provided by the supplier.[1]

Experimental Protocols

Due to the lack of specific stability data for this compound, researchers may need to perform their own stability studies. The following is a general protocol for assessing the stability of a this compound stock solution.

Protocol 1: Assessment of this compound Stock Solution Stability

Objective: To determine the stability of a this compound stock solution under specific storage conditions.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., DMSO, sterile water, or buffer)

-

HPLC system with a suitable column (e.g., C18)

-

HPLC mobile phase

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Storage vials (e.g., amber glass vials)

-

Temperature-controlled storage units (e.g., refrigerator, -20°C freezer, -80°C freezer)

Methodology:

-

Preparation of Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the chosen solvent to a specific concentration (e.g., 10 mg/mL). c. Ensure the powder is completely dissolved.

-

Initial Analysis (Time Zero): a. Immediately after preparation, take an aliquot of the stock solution. b. Dilute the aliquot to a suitable concentration for HPLC analysis. c. Analyze the sample by HPLC to determine the initial peak area or concentration of this compound. This will serve as the 100% reference point.

-

Storage: a. Aliquot the remaining stock solution into multiple vials to avoid freeze-thaw cycles. b. Store the aliquots under the desired conditions to be tested (e.g., 4°C, -20°C, -80°C).

-

Time-Point Analysis: a. At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from each storage condition. b. Allow the aliquot to come to room temperature. c. Prepare a sample for HPLC analysis in the same manner as the initial analysis. d. Analyze the sample by HPLC and record the peak area or concentration of this compound.

-

Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) measurement. b. Plot the percentage of this compound remaining versus time for each storage condition. c. Determine the time at which the concentration of this compound drops below an acceptable level (e.g., 90%).

Visualizations

Diagram 1: Factors Affecting this compound Stability

Caption: Key environmental factors influencing the chemical stability of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Caption: A generalized workflow for determining the stability of this compound solutions.

References

In Vitro Efficacy of BRL-42715 Against Enterobacteriaceae: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-42715 is a potent penem-based inhibitor of a wide array of bacterial β-lactamases. This document provides detailed application notes and protocols for the in vitro evaluation of this compound against members of the Enterobacteriaceae family. This compound demonstrates exceptional potency in inhibiting a broad spectrum of β-lactamases, including plasmid-mediated (TEM, SHV, OXA) and chromosomally-mediated enzymes produced by various Enterobacteriaceae species such as Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., and Citrobacter spp.[1][2][3][4]. When used in combination, this compound significantly enhances the antibacterial activity of β-lactamase-susceptible antibiotics like amoxicillin, effectively restoring their efficacy against resistant strains[1][5]. The concentration of this compound required to inhibit 50% of the initial rate of hydrolysis of most β-lactamase enzymes (IC50) is remarkably low, often less than 0.01 µg/mL, which is 10- to 100-fold lower than other β-lactamase inhibitors[1][2][3]. This document summarizes key quantitative data, provides detailed experimental protocols for in vitro testing, and includes visual diagrams of the experimental workflow and the mechanism of action of this compound.

Data Presentation

Table 1: Potentiation of Amoxicillin Activity against Enterobacteriaceae by this compound

This table summarizes the significant reduction in the Minimum Inhibitory Concentration (MIC) of amoxicillin against β-lactamase-producing Enterobacteriaceae in the presence of this compound.

| Organism Group | Number of Strains | Amoxicillin MIC50 (µg/mL) | Amoxicillin (µg/mL) + this compound (1 µg/mL) MIC50 (µg/mL) | Amoxicillin (µg/mL) + Clavulanic Acid (5 µg/mL) MIC50 (µg/mL) |

| β-lactamase-producing Enterobacteriaceae | 412 | >128 | 2 | 8 |

| Cefotaxime-susceptible Citrobacter and Enterobacter spp. | 48 | >128 | 2 | Not Reported |

| Cefotaxime-resistant Citrobacter and Enterobacter spp. | 25 | >128 | 8 | Not Reported |

Data sourced from Coleman et al.[1][2]

Commonly resistant bacteria such as Klebsiella, Enterobacter, Citrobacter, Morganella, and Serratia were rendered susceptible to amoxicillin in the presence of 1.0-5.0 µg/mL of this compound, with amoxicillin MIC values dropping from a resistant range (>32.0 µg/mL) to a susceptible range (≤8.0 µg/mL)[5].

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of a β-lactam antibiotic in combination with this compound against Enterobacteriaceae isolates, following standardized procedures.

Materials:

-

This compound

-

β-lactam antibiotic (e.g., amoxicillin)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the β-lactam antibiotic in a suitable solvent.

-

Prepare serial dilutions of the β-lactam antibiotic in CAMHB in the microtiter plates.

-

Prepare a constant concentration of this compound (e.g., 1 µg/mL) to be added to each well containing the β-lactam dilutions. Include control wells with the β-lactam alone and this compound alone.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well of the microtiter plate, including growth and sterility controls.

-

The final volume in each well should be 100 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of the β-lactam antibiotic, in combination with this compound, that completely inhibits visible growth of the organism.

-

Visualizations

Diagram 1: Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for MIC determination of this compound combinations.

Diagram 2: Mechanism of Action of this compound

Caption: this compound inhibits β-lactamase, protecting amoxicillin.

References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]